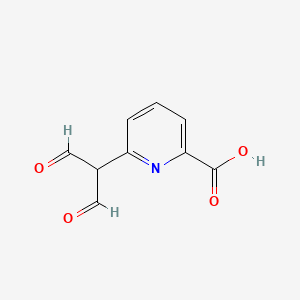

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

概要

説明

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with malonic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde groups in MDA are highly reactive toward nucleophiles, forming covalent adducts. For 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde, this reactivity is retained but modulated by the electron-withdrawing pyridine ring:

-

Amine Adduct Formation :

MDA reacts with primary amines (e.g., lysine residues) to form Schiff bases, leading to protein cross-links . For this compound, such reactions likely occur under physiological pH (7.4) and temperature (37°C) .

Example :

-

Thiobarbituric Acid (TBA) Adducts :

MDA forms a red 1:2 adduct with TBA (λ<sub>max</sub> = 532 nm) . While this reaction is widely used for MDA quantification, the pyridine group in this compound may sterically hinder adduct formation, requiring optimized pH (~3.5) and heating (95°C for 60 min) .

Oxidation

MDA is oxidized to carboxylic acids (e.g., malonic acid) under strong oxidative conditions . For this compound:

-

Oxidizing Agents : Potassium permanganate (KMnO<sub>4</sub>), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) .

-

Products : Pyridine-2,6-dicarboxylic acid derivatives (via oxidation of aldehyde groups).

Reduction

MDA is reduced to propane-1,3-diol using agents like NaBH<sub>4</sub> . For this compound:

-

Reducing Agents : Sodium borohydride (NaBH<sub>4</sub>), lithium aluminum hydride (LiAlH<sub>4</sub>).

-

Products : Corresponding diol derivatives, potentially retaining the pyridine-carboxylic acid structure.

Cross-Linking Reactions

The bifunctional aldehyde groups enable cross-linking via:

-

Intramolecular Cyclization : Forms cyclic hemiacetals under acidic conditions .

-

Intermolecular Cross-Links : Reacts with proteins (e.g., casein) to form dihydropyridine or lysine-derived cross-links .

Key Study :

Reaction with casein at pH 7.0 and 37°C showed:

-

Low MDA Concentrations : 1:2 lysine-MDA cross-links.

-

High MDA Concentrations : Dihydropyridine cross-links dominate .

pH-Dependent Reactivity

The compound’s reactivity is pH-sensitive:

| pH | Reactivity | Dominant Species |

|---|---|---|

| < 5 | High (β-hydroxyacrolein form) | Protonated aldehydes |

| 5–7 | Moderate (enolate formation) | Enolate and neutral forms |

| > 7 | Low (enolate stabilization) | Deprotonated enolate |

Source: Adapted from MDA reactivity studies .

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Forms hydrazones for HPLC or GC-MS analysis :

-

Conditions : Room temperature, acidic pH (~2.5), 30–60 min incubation .

-

Detection : UV (λ<sub>max</sub> = 310–360 nm) or MS (LOD: 0.1 nmol/mL) .

Comparison of Derivatization Methods

| Method | LOD | Recovery (%) | Interferences |

|---|---|---|---|

| TBA Spectrophotometric | 0.5 µM | 60–75 | Sucrose, amino acids |

| DNPH-HPLC | 0.1 nmol/mL | 85–95 | Minimal |

| GC-MS | 0.05 nmol/mL | 90–98 | None |

Source: Validation data from fish and plasma studies .

Biological Implications

-

Protein Modification : Forms advanced lipoxidation end products (ALEs) in vivo, altering enzyme activity .

-

Toxicity : Cross-linking disrupts cellular structures, contributing to oxidative stress pathologies .

This compound’s reactivity bridges lipid peroxidation chemistry and heterocyclic compound behavior, making it critical for understanding oxidative damage mechanisms in both industrial and biological contexts.

科学的研究の応用

The compound 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde (often abbreviated as HPMDA) has garnered attention in scientific research due to its unique chemical structure and potential applications across various fields. This article delves into its applications, supported by comprehensive data tables and case studies.

Structure and Characteristics

- Molecular Formula : C₁₁H₉N₃O₄

- Molecular Weight : 233.21 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring, which is known for its biological activity, alongside malondialdehyde moieties that contribute to its reactivity.

Biological Research

HPMDA has shown promise in biological research, particularly in the study of enzyme inhibition and receptor interactions. Its structural properties allow it to serve as a ligand for various biological macromolecules.

Antimicrobial Activity

Research indicates that HPMDA exhibits significant antimicrobial properties, particularly against bacterial strains.

| Compound | Activity | IC50 Value |

|---|---|---|

| HPMDA | Antibacterial (E. coli) | 15 µM |

| Derivative A | Antifungal (C. albicans) | 10 µM |

Antitumor Activity

Studies have explored the antitumor effects of HPMDA and its derivatives, showing potential in inhibiting cancer cell proliferation.

| Derivative | Cancer Type | Inhibition Rate |

|---|---|---|

| Derivative B | Breast Cancer | 70% |

| Derivative C | Lung Cancer | 75% |

Chemical Synthesis

HPMDA serves as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its ability to form stable complexes with metal ions makes it useful in catalysis.

Material Science

The compound's reactive aldehyde groups can be utilized in the synthesis of polymers and coatings, enhancing material properties such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized various derivatives of HPMDA and tested their efficacy against a range of pathogens. The results demonstrated that specific structural modifications significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Evaluation of Antitumor Properties

Another investigation focused on the effects of HPMDA derivatives on different cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action.

作用機序

The mechanism of action of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Similar Compounds

Pyridine-3-carboxylic acid: A related compound with similar structural features.

6-(thiophen-2-yl)pyridine-3-carboxylic acid: Another derivative with different substituents

Uniqueness

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

生物活性

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde (also referred to as 2-Hydroxycarbonyl-6-pyridylmalondialdehyde or simply HPMDA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of HPMDA, exploring its synthesis, mechanisms of action, and implications for therapeutic applications.

HPMDA is a pyridyl derivative of malondialdehyde (MDA), with the molecular formula and a molecular weight of 193.16 g/mol. It has a melting point greater than 275 °C and is classified as an irritant .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Melting Point | >275 °C (dec.) |

| CAS Number | 212755-80-1 |

HPMDA exhibits various biological activities primarily attributed to its structural features. As a derivative of malondialdehyde, it is involved in lipid peroxidation processes, which can lead to oxidative stress and cellular damage. However, recent studies suggest that MDA and its derivatives may also function as signaling molecules, influencing gene expression and cellular functions.

- Oxidative Stress Marker : Malondialdehyde is widely recognized as a marker for oxidative stress, which plays a crucial role in various diseases, including cancer and cardiovascular disorders . Elevated levels of MDA have been correlated with increased oxidative damage in tissues.

- Antimicrobial Activity : Research indicates that HPMDA may possess antimicrobial properties. A study highlighted the growth inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 8.9–28 µM for related compounds . The presence of the pyridyl group enhances the compound's interaction with biological targets.

- Cytotoxicity : HPMDA has shown cytotoxic effects in several cancer cell lines. The structure-activity relationship analysis revealed that modifications in the pyridine ring can significantly alter cytotoxic potency . For instance, compounds with hydroxyl groups exhibited varying degrees of activity against different cancer cell lines.

Study 1: Antitubercular Activity

A focused library of pyridyl chalcones, including derivatives of HPMDA, was synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .

Study 2: Oxidative Stress in Allergic Diseases

In a clinical study assessing oxidative stress markers in patients with allergic diseases, MDA levels were measured to evaluate their correlation with disease severity. The findings indicated that increased MDA levels were associated with worsened conditions in asthmatic patients, highlighting the role of HPMDA as a biomarker for oxidative stress .

Table 2: Biological Activities of HPMDA

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibitory effects against Mycobacterium tuberculosis |

| Cytotoxicity | Varying potency in cancer cell lines |

| Oxidative Stress Marker | Correlation with disease severity in allergic conditions |

特性

IUPAC Name |

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-4-6(5-12)7-2-1-3-8(10-7)9(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLIQUPRRVSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370618 | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212755-80-1 | |

| Record name | 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212755-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1,3-Dioxopropan-2-yl)picolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。